Thalidomide-4-O-C7-NH2 (hydrochloride)
Description
Thalidomide-4-O-C7-NH2 (hydrochloride) is a thalidomide-derived cereblon (CRBN) ligand with the molecular formula C20H26ClN3O5 and a molecular weight of 423.89 g/mol . It is structurally characterized by a heptyl (C7) alkyl chain linker attached to the phthalimide ring of thalidomide via an ether-oxygen bond, terminating in an amine group that is protonated as a hydrochloride salt. This compound plays a critical role in proteolysis-targeting chimeras (PROTACs) by recruiting CRBN, an E3 ubiquitin ligase, to facilitate the degradation of target proteins .
Key applications include its use in constructing PROTAC molecules such as THAL-SNS-032, which links the CRBN-binding moiety to a kinase-targeting ligand for selective protein degradation . Its physicochemical properties, including solubility in organic solvents (e.g., DMSO, DMF) and moderate water solubility, make it suitable for biochemical and cellular assays .
Properties
Molecular Formula |
C20H26ClN3O5 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25;/h6-8,14H,1-5,9-12,21H2,(H,22,24,25);1H |
InChI Key |
FCDCMELZMHFKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Core Thalidomide Synthesis via Thermal Condensation
The foundational synthesis of thalidomide derivatives follows a vacuum-assisted thermal condensation protocol, as detailed in patent CN1405166A. This method employs substituted phthalic anhydrides and glutamine under controlled heating and vacuum conditions to form the isoindole-1,3-dione scaffold. For Thalidomide-4-O-C7-NH2, the process begins with a 4-substituted phthalic anhydride precursor bearing an oxygen-linked heptylamine side chain.
Reaction Conditions:
-
Reactants: 4-(O-C7-NH2)-phthalic anhydride (1–4 molar equivalents relative to glutamine)
-
Temperature: 120–150°C (initial step), ramped to 160–220°C (cyclization)
-
Vacuum Pressure: Maintained during cyclization to remove water and drive ring closure
The reaction proceeds via two dehydration steps: (1) condensation of the phthalic anhydride’s carbonyl groups with glutamine’s α-amino and amide groups, and (2) intramolecular cyclization to form the isoindole ring. Substitution at the 4-position with the O-C7-NH2 group is achieved by using a pre-functionalized phthalic anhydride, ensuring regioselectivity.
Post-Synthetic Modification for Side-Chain Incorporation
When the 4-O-C7-NH2 group cannot be introduced via the anhydride precursor, a post-synthetic alkylation strategy is employed. The hydroxyl group at the 4-position of thalidomide is reacted with 7-bromoheptylamine under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Key Steps:
-
Hydroxylation: Selective oxidation or hydrolysis to generate the 4-hydroxythalidomide intermediate.
-
Alkylation: Nucleophilic substitution with 7-bromoheptylamine at 60–80°C for 12–24 hours.
-
Salt Formation: Precipitation with HCl in anhydrous ether to obtain the hydrochloride form.
Purification and Isolation Protocols
Solvent-Based Crystallization
Crude Thalidomide-4-O-C7-NH2 is purified using a mixed-solvent system:
-
Dissolution: The product is dissolved in 1,4-dioxane (3–10 times the reactant mass) at elevated temperatures.
-
Precipitation: Slow addition of acetone (3–10 volumes) induces crystallization.
-
Washing: Sequential rinsing with deionized water and acetone removes unreacted starting materials and byproducts.
-
Drying: Vacuum drying at 40–60°C yields an off-white to light yellow powder.
Typical Yield: 32–44% (dependent on anhydride substitution and reaction time).
Analytical Characterization
Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆ClN₃O₅ |
| Molecular Weight | 423.89 g/mol |
| Melting Point | 197–199°C (varies by batch) |
| Solubility (DMSO) | ≥10 mg/mL |
| Storage Conditions | -20°C (desiccated) |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 11.14 (s, 1H, NH), 7.68–7.56 (m, 3H, aromatic), 5.21–5.16 (dd, 1H, CH), 2.90–2.86 (m, 1H, CH₂), 2.76 (s, 3H, CH₃), 2.64–2.54 (m, 2H, CH₂), 2.10–2.06 (m, 1H, CH).
-
IR (KBr): 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).
Scale-Up Considerations and Process Optimization
Industrial-Scale Synthesis
For large batches, the reaction is conducted in a vacuum-jacketed reactor with automated temperature control. Key parameters include:
-
Molar Ratio: Phthalic anhydride to glutamine maintained at 1.5:1 to minimize side reactions.
-
Vacuum Gradient: Incremental pressure reduction from 500 mbar to 50 mbar during cyclization.
-
Quality Control: In-line HPLC monitors reaction progress, ensuring ≥95% conversion before workup.
Applications in PROTAC Development
Thalidomide-4-O-C7-NH2 hydrochloride serves as an E3 ubiquitin ligase-binding moiety in PROTACs. Conjugation to target protein ligands (e.g., kinase inhibitors) via the primary amine enables the formation of heterobifunctional molecules. Example constructs include:
-
THAL-SNS-032: A CDK9-targeting PROTAC with picomolar degradation activity.
-
In Vivo Formulation: Stable in 10% DMSO/40% PEG300/5% Tween 80/45% saline for preclinical studies.
Regulatory and Patent Landscape
Patent CN1405166A provides broad coverage for thalidomide derivatives synthesized via thermal condensation, while US8198262B2 outlines therapeutic applications in oncology. Manufacturing processes must adhere to ICH Q11 guidelines for pharmaceutical development, emphasizing control over critical quality attributes (CQAs) such as particle size and polymorphic form .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C7-NH2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of Thalidomide-4-O-C7-NH2 (hydrochloride) are diverse and include:
- Cancer Treatment : The compound has shown promise in treating multiple myeloma and other hematological malignancies by inducing apoptosis in cancer cells through its action on cereblon .
- Immunomodulation : It exhibits immunosuppressive properties, making it useful in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus .
- Anti-inflammatory Effects : By inhibiting tumor necrosis factor-alpha (TNF-α), Thalidomide-4-O-C7-NH2 (hydrochloride) can reduce inflammation, which is beneficial in conditions like Behçet’s disease and graft-versus-host disease .
Comparative Analysis with Related Compounds
Thalidomide-4-O-C7-NH2 (hydrochloride) shares structural similarities with other thalidomide derivatives. Below is a comparison table highlighting key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Thalidomide | Original sedative with teratogenic effects | Historical significance; known side effects |
| Lenalidomide | Immunomodulatory effects; used in multiple myeloma | Improved safety profile compared to thalidomide |
| Pomalidomide | Similar mechanism; used in hematological malignancies | More potent than lenalidomide |
| CC-122 | Cereblon modulator; anti-inflammatory properties | Focuses on immune modulation |
| Thalidomide-4-O-C7-NH2 (hydrochloride) | Designed as a cereblon ligand for targeted protein degradation | Unique therapeutic potentials compared to analogs |
Case Studies
Several studies have documented the efficacy of Thalidomide-4-O-C7-NH2 (hydrochloride) in various settings:
- Multiple Myeloma Treatment : In clinical trials, patients treated with thalidomide derivatives showed significant improvements in response rates compared to those receiving standard therapies. The mechanism involves the induction of apoptosis in malignant plasma cells through cereblon-mediated pathways .
- Autoimmune Disorders : Research has indicated that Thalidomide-4-O-C7-NH2 (hydrochloride) effectively reduces TNF-α levels in patients with rheumatoid arthritis, leading to decreased joint inflammation and pain .
- Inflammatory Conditions : A study highlighted its role in managing erythema nodosum leprosum, demonstrating marked improvement in symptoms and quality of life for affected individuals .
Mechanism of Action
The mechanism of action of Thalidomide-4-O-C7-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
Comparison with Similar Compounds
Linker Length and Flexibility
- C7 vs. C4/C6 Alkyl Chains : The C7 linker in Thalidomide-4-O-C7-NH2 (HCl) provides a balance between flexibility and rigidity, enabling efficient CRBN engagement while maintaining solubility . Shorter linkers (e.g., C4) may restrict PROTAC ternary complex formation, while longer chains (e.g., C12) risk aggregation in aqueous environments .
- PEG vs. Alkyl Linkers : PEGylated derivatives (e.g., Thalidomide-5-PEG4-NH2) exhibit superior water solubility but may compromise target binding due to steric hindrance .
Binding Affinity and PROTAC Efficacy
- Thalidomide-O-amido-C6-NH2 (HCl) demonstrates ~2-fold higher CRBN-binding affinity compared to the C7 analogue in surface plasmon resonance (SPR) assays, attributed to enhanced van der Waals interactions .
- In contrast, PROTACs using the C7 variant show superior degradation efficiency for kinases like BRD4, likely due to optimized linker length for ternary complex stability .
Q & A
How should researchers optimize the synthesis of Thalidomide-4-O-C7-NH2 (hydrochloride) to ensure high purity and yield?
Methodological Answer:
- Step 1: Derivative Preparation
Begin with thalidomide as the core structure. Introduce the C7 alkyl chain via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation . - Step 2: Amidation and Hydrochloride Formation
Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the amine-terminated linker. Purify intermediates via flash chromatography. Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl in anhydrous ether . - Step 3: Characterization
Validate purity (>95%) via reverse-phase HPLC (C18 column, methanol/water gradient) and confirm structure using LC-MS and -NMR .
What are the critical storage and handling protocols to maintain the stability of Thalidomide-4-O-C7-NH2 (hydrochloride)?
Methodological Answer:
- Storage Conditions:
- Handling Precautions:
How can researchers design PROTAC molecules using Thalidomide-4-O-C7-NH2 (hydrochloride) while ensuring cereblon (CRBN) recruitment efficiency?
Methodological Answer:
- Step 1: Target Protein Selection
Identify a target protein (e.g., BRD4, EGFR) with a validated small-molecule ligand. Ensure the ligand’s binding pocket is accessible for ternary complex formation . - Step 2: Linker Optimization
The C7 alkyl chain balances flexibility and rigidity. Test shorter (C4) or longer (C8) linkers if the initial PROTAC shows poor cellular permeability or aggregation . - Step 3: Validation
How should researchers address contradictory data in PROTAC efficacy studies involving Thalidomide-4-O-C7-NH2 (hydrochloride)?
Methodological Answer:
- Potential Causes of Variability:
- Troubleshooting Steps:
What analytical methods are recommended to assess the purity and stability of Thalidomide-4-O-C7-NH2 (hydrochloride) in solution?
Methodological Answer:
- Purity Analysis:
- Stability Testing:
How does the C7 linker length in Thalidomide-4-O-C7-NH2 (hydrochloride) influence PROTAC pharmacokinetics and tissue penetration?
Methodological Answer:
- Pharmacokinetic Profiling:
- In Vivo Testing:
What assays are critical for evaluating the cereblon-binding affinity of Thalidomide-4-O-C7-NH2 (hydrochloride)?
Methodological Answer:
- In Vitro Assays:
- Cellular Assays:
How does Thalidomide-4-O-C7-NH2 (hydrochloride) compare to other thalidomide derivatives (e.g., Thalidomide-O-PEG4-NH2) in PROTAC applications?
Methodological Answer:
- Structural Comparisons:
- Functional Comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
